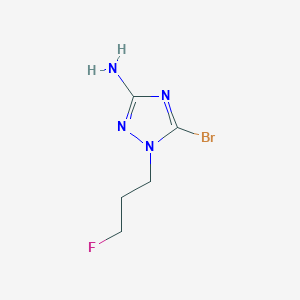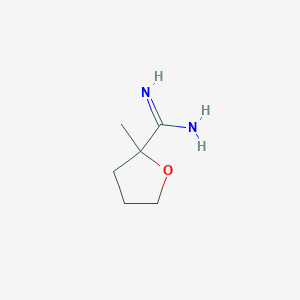
5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-1,2,4-triazole and 3-fluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature and time are optimized to achieve the desired product yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like sodium hydride or potassium carbonate are employed to deprotonate the starting materials and promote the formation of the desired compound.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Scientific Research Applications
5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.
Agriculture: The compound is employed in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: The parent compound, which lacks the bromine and fluoropropyl groups, has different chemical properties and applications.
5-Bromo-1H-1,2,4-triazole: This compound, without the fluoropropyl group, has distinct reactivity and uses.
1-(3-Fluoropropyl)-1H-1,2,4-triazole: The absence of the bromine atom in this compound results in different chemical behavior and applications.
The unique combination of the bromine and fluoropropyl groups in this compound imparts specific properties that make it valuable for various scientific research applications.
Properties
Molecular Formula |
C5H8BrFN4 |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5-bromo-1-(3-fluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H8BrFN4/c6-4-9-5(8)10-11(4)3-1-2-7/h1-3H2,(H2,8,10) |
InChI Key |
DKXYSQTYDJUOKY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=NC(=N1)N)Br)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15255831.png)

![2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B15255840.png)


![N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B15255859.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid](/img/structure/B15255861.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)


amine](/img/structure/B15255884.png)
